molecular formula C8H11NO3 B8653128 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione CAS No. 34321-82-9

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione

Cat. No.: B8653128
CAS No.: 34321-82-9
M. Wt: 169.18 g/mol
InChI Key: NAQMRYXOGZYLMQ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is a chemical compound with the molecular formula C8H11NO3. It is a derivative of maleimide, which is known for its applications in organic synthesis and as a building block in various chemical reactions. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the maleimide ring, which imparts unique chemical properties and reactivity.

Properties

CAS No.

34321-82-9

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO3/c1-5-6(2)8(12)9(3-4-10)7(5)11/h10H,3-4H2,1-2H3

InChI Key

NAQMRYXOGZYLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylmaleic anhydride with ethanolamine. The reaction proceeds through a condensation mechanism, where the anhydride reacts with the amine group of ethanolamine, followed by dehydration and ring closure to form the maleimide structure . The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is unique due to the presence of both hydroxyethyl and dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

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